2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Description
2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group attached to the acetamide backbone and a 2-(furan-2-yl)-2-hydroxypropyl substituent on the nitrogen atom. The furan ring, a five-membered heterocycle with oxygen, may confer unique electronic and steric properties compared to other aromatic substituents .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(19,13-7-4-8-20-13)10-17-14(18)9-11-5-2-3-6-12(11)16/h2-8,19H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLWUGHLMFAQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide, with the CAS number 1396871-36-5, is a compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 293.74 g/mol. The structure consists of a chlorophenyl group and a furan-2-yl hydroxypropyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396871-36-5 |
| Molecular Formula | C15H16ClNO3 |
| Molecular Weight | 293.74 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing furan rings have shown promising results in inhibiting cancer cell proliferation. In particular, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced viability.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at specific phases, particularly the S phase, which is crucial for DNA replication .
Case Studies and Research Findings
- Anticancer Screening : A study on related compounds demonstrated that furan-containing derivatives inhibited the growth of A549 lung cancer cells with an IC50 value of approximately 49.85 µM . This suggests that structural features similar to those in this compound could be effective against specific cancer types.
- Heme Oxygenase Inhibition : Research has identified that certain derivatives can act as inhibitors for heme oxygenase-1 (HO-1), an enzyme implicated in various cancers and inflammatory conditions. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance inhibitory potency .
- Quantitative Structure–Activity Relationship (QSAR) Studies : QSAR models have been developed to predict the biological activity of compounds based on their structural features. These models suggest that the presence of both furan and aromatic rings is beneficial for enhancing biological activity against cancer cells .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Chlorine
The α-chloroacetamide moiety is highly reactive toward nucleophilic substitution. Studies on similar compounds demonstrate:
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Amine displacement : Reaction with primary/secondary amines yields substituted acetamides. For example, 2-chloro-N-(thiazol-2-yl)acetamide reacts with 4-aminoaniline to form 2-((4-aminophenyl)amino)-N-(thiazol-2-yl)acetamide under mild conditions (DMF, K₂CO₃) .
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Thiol substitution : Thiophenol derivatives displace chlorine in the presence of base, forming thioether-linked analogs .
Table 1: Substitution Reactions of α-Chloroacetamide Derivatives
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Aminoaniline | DMF, K₂CO₃, reflux | 2-((4-Aminophenyl)amino)acetamide | 78 | |
| Benzylthiol | K₂CO₃, EtOH, RT | 2-(Benzylthio)acetamide | 85 |
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Leads to cleavage of the amide bond, generating 2-(2-chlorophenyl)acetic acid and 2-(furan-2-yl)-2-hydroxypropylamine .
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Basic hydrolysis : Forms carboxylate salts, which can be acidified to free carboxylic acids .
Functionalization of the Hydroxypropyl Group
The secondary alcohol in the hydroxypropyl chain participates in:
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Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) forms esters under catalytic acid conditions (e.g., H₂SO₄) .
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Oxidation : Tertiary alcohols are typically resistant to oxidation, but under strong conditions (CrO₃/H₂SO₄), ketone formation may occur .
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan ring undergoes electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position of furan .
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Sulfonation : Furan-2-sulfonic acid derivatives form under SO₃/H₂SO₄ conditions .
Table 2: Reactivity of Furan-2-yl Substituents
| Reaction | Reagents | Position Selectivity | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 | |
| Friedel-Crafts | AlCl₃, RCOCl | C5 |
Cyclization Reactions
Intramolecular cyclization is feasible due to proximity of functional groups:
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Amide-alcohol cyclization : Under dehydrating conditions (e.g., POCl₃), the hydroxypropyl group may form oxazolidinone derivatives .
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Furan-participating reactions : The furan oxygen can act as a nucleophile, enabling heterocycle formation with adjacent electrophilic centers .
Biodegradation Pathways
Chloroacetamides are prone to environmental degradation:
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- The target compound’s furan-2-yl group distinguishes it from derivatives with thiazole (e.g., ), benzothiazole (e.g., ), or thiadiazole (e.g., ) substituents. Furan’s electron-rich π-system may enhance interactions with biological targets compared to sulfur-containing heterocycles.
- The 2-hydroxypropyl chain introduces steric bulk and hydrogen-bonding capacity, similar to compounds in , but the furan substitution adds rigidity and aromaticity.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Melting points for sulfur-containing derivatives (e.g., thiadiazole at 212–216°C , thiazole at 489–491°C ) suggest higher thermal stability compared to furan analogs, likely due to stronger intermolecular forces (e.g., hydrogen bonds, π-π stacking).
- The hydroxypropyl group in the target compound may improve water solubility compared to purely aromatic derivatives (e.g., ), similar to sulfamoylphenyl analogs .
Key Differences :
- The furan-containing hydroxypropyl amine precursor may require protection of the hydroxyl group during synthesis to avoid side reactions, a step unnecessary in thiazole or thiadiazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
